2-Formylthiophene-3-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVOFBIHFFUPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formylthiophene 3 Sulfonyl Chloride and Structurally Analogous Thiophene Sulfonyl Chlorides
Direct Halosulfonation Strategies
Direct halosulfonation involves the introduction of a sulfonyl chloride group onto the thiophene (B33073) ring in a single step. This approach is often favored for its atom economy and straightforward nature.
Application of Chlorosulfonic Acid and Phosphorus Halides
Chlorosulfonic acid is a powerful reagent for the direct chlorosulfonation of aromatic compounds, including thiophenes. The reaction typically proceeds via electrophilic substitution, where the highly reactive chlorosulfonium ion attacks the electron-rich thiophene ring. The position of sulfonation is dictated by the directing effects of the substituents already present on the thiophene ring. For instance, the synthesis of 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride has been achieved by treating 3-(2-methoxyethyl)thiophene (B8331493) with chlorosulfonic acid at low temperatures. prepchem.com The reaction mixture is carefully maintained at -15°C to -10°C during the addition and stirring, followed by quenching on ice to yield the desired sulfonyl chloride. prepchem.com
In some cases, the combination of chlorosulfonic acid with a phosphorus halide, such as phosphorus pentachloride (PCl₅), is employed to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride. A known procedure for the synthesis of 2-thiophenesulfonyl chloride involves the reaction of thiophene with chlorosulfonic acid and PCl₅. prepchem.com This method has been reported to produce the target compound in a 70% yield. prepchem.com Phosphorus pentachloride is a potent chlorinating agent used in organic synthesis to convert carboxylic acids and sulfonic acids to their corresponding acid chlorides. unacademy.comwikipedia.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Thiophene | Chlorosulfonic acid, PCl₅ | 2-Thiophenesulfonyl chloride | 70 | prepchem.com |
| 3-(2-Methoxyethyl)thiophene | Chlorosulfonic acid | 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride | - | prepchem.com |
Utilization of Sulfuryl Chloride in Direct Sulfonyl Chlorination
Sulfuryl chloride (SO₂Cl₂) can also be used for the direct chlorosulfonylation of certain aromatic compounds, although its application for thiophenes is less commonly reported compared to chlorosulfonic acid. It is known to participate in radical reactions and can act as a source of chlorine. In some synthetic pathways, sulfuryl chloride is used in conjunction with other reagents to achieve the desired transformation. While direct sulfonyl chlorination of thiophenes with sulfuryl chloride as the sole reagent is not extensively documented in readily available literature, its reactivity suggests potential for such applications under specific conditions, possibly involving a catalyst.
Oxidative Chlorination from Precursors
An alternative to direct halosulfonation is the two-step approach involving the synthesis of a sulfur-containing precursor, such as a thiol or disulfide, followed by its oxidative chlorination to the sulfonyl chloride. This method offers the advantage of regiochemical control, as the position of the sulfur functionality is pre-determined.
From Thiol and Disulfide Derivatives
Thiophene thiols and their corresponding disulfides are common precursors for the synthesis of thiophene sulfonyl chlorides. These intermediates can be prepared through various methods, such as the lithiation of a halothiophene followed by quenching with elemental sulfur.
Hydrogen peroxide is an environmentally benign and powerful oxidizing agent. In the presence of a chloride source, it can efficiently convert thiols and disulfides to their corresponding sulfonyl chlorides. A combination of hydrogen peroxide and thionyl chloride (SOCl₂) has been reported as a highly reactive system for the direct oxidative chlorination of various thiol derivatives. organic-chemistry.org This method is characterized by very short reaction times and excellent yields. organic-chemistry.org The reaction proceeds under mild conditions at room temperature. organic-chemistry.org
Another approach involves the use of hydrogen peroxide in the presence of hydrochloric acid. This acidic medium facilitates the oxidation process. The general mechanism is believed to involve the initial oxidation of the thiol to a sulfonic acid, which is then converted to the sulfonyl chloride by the chloride ions present in the reaction mixture. While this method is well-established for a range of thiols, specific examples detailing the oxidative chlorination of 2-formylthiophene-3-thiol using this system require further investigation.
| Precursor | Oxidizing System | Product | Key Advantages | Reference |
| Thiol Derivatives | H₂O₂ / SOCl₂ | Sulfonyl Chlorides | Rapid reaction, high yields, mild conditions | organic-chemistry.org |
N-chloroamides, particularly N-chlorosuccinimide (NCS), are versatile and efficient reagents for the oxidative chlorination of thiols and their derivatives. The reaction of various sulfur compounds, including thiols, disulfides, thioacetates, and thiocarbamates, with NCS in the presence of dilute hydrochloric acid has been shown to produce the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgsemanticscholar.orgthieme-connect.deresearchgate.net This method offers a safer and more controllable alternative to using hazardous reagents like chlorine gas. organic-chemistry.orgthieme-connect.de
The reaction conditions are typically mild, with the reaction proceeding smoothly at temperatures below 20°C. thieme-connect.de The use of an acetonitrile-water solvent system has been found to be effective. organic-chemistry.orgthieme-connect.de This methodology has been successfully applied to a variety of substrates, affording the desired sulfonyl chlorides in high purity. organic-chemistry.orgthieme-connect.de The in situ generation of the sulfonyl chloride from a thiol using NCS can be followed by reaction with an amine or sodium azide (B81097) in a one-pot procedure to synthesize sulfonamides and sulfonyl azides, respectively. nih.gov
| Precursor Type | Reagent System | Product | Yield Range (%) | Reference |
| Thiol Derivatives | NCS / aq. HCl | Sulfonyl Chlorides | Good to 96 | organic-chemistry.orgthieme-connect.de |
Hypochlorite-Based Oxidative Protocols
Oxidative chlorination provides a direct route to sulfonyl chlorides from sulfur-containing precursors like thiols and disulfides. Hypochlorite-based reagents are notable oxidants in this context. The use of sodium hypochlorite (B82951) pentahydrate (NaOCl•5H2O) crystals has been studied for the synthesis of sulfonyl halides. These crystals can react with thiols or disulfides in acetic acid to generate the corresponding sulfonyl chlorides. The efficacy of this reaction is linked to the in-situ generation of hypochlorous acid (HOCl). Research has shown that conducting the reaction in (trifluoromethyl)benzene under a carbon dioxide atmosphere can enhance the yields of the desired sulfonyl chlorides.
While effective, the conditions for hypochlorite-based oxidations require careful optimization. For instance, in an attempt to synthesize a thiophene sulfonyl chloride, the use of a sodium hypochlorite (NaOCl) solution with 3.0 equivalents of the reagent resulted in 95% conversion to the corresponding sulfoxide (B87167) and only 5% of the desired sulfonyl chloride. Complete conversion to the sulfonyl chloride necessitated 6.0 equivalents of the reagent. A challenge with commercial sodium hypochlorite solutions is their variable and often low concentration, which may require titration before use for reproducible results.
Conversion from Sulfonic Acids and Their Salts
A common and traditional method for preparing sulfonyl chlorides is the conversion of sulfonic acids or their salts. This transformation is typically achieved using chlorinating agents such as thionyl chloride. One established process involves first converting an aromatic starting material into its sulfonic acid using chlorosulfonic acid or oleum (B3057394). Subsequently, the sulfonic acid is treated with thionyl chloride to yield the arylsulfonyl chloride.
More recent developments have introduced milder and more efficient reagents for this conversion. For example, 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) has been identified as a valuable chlorinating agent for transforming sulfonic acids into sulfonyl chlorides. This method is notable for proceeding under solvent-free conditions at room temperature. The reaction is efficient for a wide array of aromatic, aliphatic, and cyclic sulfonic acids, providing the corresponding sulfonyl chlorides in excellent yields and short reaction times. The protocol also demonstrates high chemoselectivity, tolerating other functional groups like alcohols, alkenes, oximes, and acetals.
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Often used with chlorosulfonic acid or oleum pre-treatment | Well-established, traditional method | |
| 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) | Solvent-free, room temperature, grinding | Mild conditions, high yields, short reaction times, high chemoselectivity |
Synthesis via S-Alkylisothiouronium Salt Intermediates
An alternative pathway to sulfonyl chlorides, which avoids the direct use of often malodorous and air-sensitive thiols, involves the use
Innovations in Reaction Conditions and Advanced Synthetic Approaches
Photocatalytic Generation of Sulfonyl Chlorides
The synthesis of sulfonyl chlorides through photocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. acs.orgacs.org Visible-light photocatalysis, in particular, utilizes the energy from photons to drive chemical transformations via photoinduced electron transfer, offering mild reaction conditions and high selectivity. acs.orgnih.gov
A significant advancement in this area is the use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride. acs.orgnih.gov This method provides a sustainable alternative to the classic Meerwein chlorosulfonylation reaction. nih.govnih.gov In this approach, arenediazonium salts react with sulfur dioxide (SO₂), generated in situ from thionyl chloride and water, under visible light irradiation at room temperature. acs.org This system is effective for producing a wide range of both electron-rich and electron-deficient aryl sulfonyl chlorides with yields ranging from 50% to 95%. acs.orgnih.gov The K-PHI catalyst is advantageous due to its low cost and recyclability, contrasting with expensive and low-abundance precious metal catalysts like ruthenium complexes ([Ru(bpy)₃]Cl₂). acs.orgacs.org Furthermore, this photocatalytic method demonstrates high tolerance to various functional groups, including halides, esters, nitro, and cyano groups, which is a testament to its milder nature compared to conventional processes. acs.orgacs.org
The mechanism, analogous to the copper-catalyzed Meerwein reaction, involves the single-electron reduction of the arenediazonium salt by the excited photocatalyst. acs.org This generates an aryl radical, which then reacts with SO₂ to form a sulfonyl radical, ultimately leading to the desired sulfonyl chloride. acs.org Research has also demonstrated the chromoselective synthesis of sulfonyl chlorides using K-PHI, where different products can be selectively formed from the same starting materials simply by varying the wavelength of the incident light. nih.gov Under blue or white light, S-arylthioacetates are efficiently converted to sulfonyl chlorides. nih.gov
In addition to carbon nitrides, copper-containing hypercrosslinked polymers (HCPs-Cu) have been developed as effective heterogeneous photocatalysts for related reactions, such as the 1,2-thiosulfonylation of alkenes. rsc.org While not a direct synthesis of sulfonyl chlorides, this work highlights the growing interest in using abundant, inexpensive metals in photocatalytic systems for C-S bond formation, aligning with green chemistry principles. rsc.org
Table 1: Comparison of Photocatalytic Systems for Sulfonyl Chloride Synthesis
| Catalyst | Starting Materials | Light Source | Conditions | Yield (%) | Key Advantages | Reference |
| Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium salts, SO₂ (from SOCl₂) | White/Blue LED | Room Temp, Acetonitrile | 50-95 | Metal-free, heterogeneous, recyclable, high functional group tolerance | acs.org, nih.gov, nih.gov |
| [Ru(bpy)₃]Cl₂ | Arenediazonium salts, SO₂ | Visible Light | Room Temp | High | Homogeneous, well-studied | acs.org, acs.org |
| Potassium Poly(heptazine imide) (K-PHI) | S-Arylthioacetates, N-Chlorosuccinimide | Blue/White Light | Room Temp, Acetonitrile | Up to 95 | Chromoselective, metal-free, direct sunlight compatible | nih.gov |
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonyl chlorides, aiming to reduce environmental impact and improve safety and efficiency. This involves a focus on alternative reagents, solvents, and catalysts, as well as the application of quantitative sustainability metrics.
A key area of development is the replacement of harsh and hazardous reagents. Traditional methods often employ reagents like POCl₃ or SO₂Cl₂, which are highly reactive and unselective. nih.gov Greener alternatives include the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. researchgate.netorganic-chemistry.org This method is convenient, practical, and avoids toxic reagents and byproducts. researchgate.netgoogle.com The starting S-alkylisothiourea salts are readily prepared from inexpensive thiourea (B124793) and are odorless, circumventing issues associated with thiol precursors. organic-chemistry.org A significant advantage of this process is the potential for sustainability in large-scale synthesis; the water-soluble byproduct, succinimide, can be recovered and recycled back into the starting reagent, NCS, using sodium hypochlorite (bleach). researchgate.netorganic-chemistry.org Similarly, green oxidants like NaOCl·5H₂O are being used in efficient protocols for related compounds like sulfonyl fluorides. acs.org
The choice of solvent is another critical factor. Many syntheses are moving towards the use of environmentally benign solvents. For instance, an efficient method for the oxyhalogenation of thiols and disulfides uses oxone and potassium halides (KCl or KBr) in water, a green solvent, to produce sulfonyl chlorides and bromides under mild conditions. rsc.org The use of aqueous acidic conditions has also been shown to have considerable advantages over acetic acid in Sandmeyer-type preparations of aryl sulfonyl chlorides, resulting in a safer, more robust, and scalable process where the product often precipitates directly from the reaction mixture. researchgate.net
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. mdpi.com Process Mass Intensity (PMI) is a widely adopted metric, particularly in the pharmaceutical industry, which calculates the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. researchgate.net A lower PMI indicates a more efficient and less wasteful process. By focusing on metrics like PMI, chemists can identify areas for improvement, such as reducing solvent usage or improving reaction efficiency, thereby charting a course for a "Green-by-Design" synthesis. researchgate.net These metrics encourage a holistic view of the entire process, from starting materials to waste generation, pushing for more sustainable chemical manufacturing. mdpi.comresearchgate.net
Table 2: Green Chemistry Approaches to Sulfonyl Chloride Synthesis
| Green Principle | Traditional Method | Greener Alternative | Advantages of Alternative | Reference |
| Safer Reagents | Use of thiols (odor), POCl₃, SO₂Cl₂ (harsh) | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Odorless starting materials, milder conditions, avoids toxic reagents. | researchgate.net, organic-chemistry.org |
| Benign Solvents | Acetic acid, organic solvents | Water, aqueous acidic media | Reduced environmental impact, improved safety, potential for product precipitation. | rsc.org, researchgate.net |
| Waste Prevention | Byproducts are discarded | Succinimide byproduct from NCS reaction is recycled | Increased sustainability, reduced waste, lower cost on a large scale. | researchgate.net, organic-chemistry.org |
| Catalysis | Stoichiometric copper salts (Meerwein reaction) | Heterogeneous, recyclable photocatalysts (e.g., K-PHI) | Reduced metal waste, catalyst can be reused, mild conditions. | acs.org, nih.gov |
Computational and Theoretical Studies on 2 Formylthiophene 3 Sulfonyl Chloride Molecular Systems
Electronic Structure, Conformation, and Aromaticity Analysis
Computational studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the three-dimensional structure and electronic landscape of 2-Formylthiophene-3-sulfonyl chloride. The thiophene (B33073) ring, inherently aromatic, is substituted with two strongly electron-withdrawing groups: a formyl (-CHO) at the 2-position and a sulfonyl chloride (-SO₂Cl) at the 3-position. These substituents significantly modulate the electronic distribution and geometry of the parent thiophene ring.
The conformation of the molecule is determined by the rotational barriers around the C2-C(formyl) and C3-S(sulfonyl) bonds. DFT calculations can predict the most stable conformers by mapping the potential energy surface as a function of these dihedral angles. It is expected that the planar conformers, which allow for maximum conjugation or minimize steric hindrance, are energetically favored.
Aromaticity, a key feature of the thiophene core, can be quantified using various computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The presence of electron-withdrawing groups is predicted to decrease the aromaticity of the thiophene ring compared to unsubstituted thiophene by delocalizing the π-electrons towards the substituents. mdpi.comnih.gov This reduction in aromatic character can influence the molecule's reactivity. Theoretical calculations for related thiophene sulfonamide derivatives show C-S bond lengths within the ring ranging from 1.73 Å to 1.75 Å and S=O bond lengths in the sulfonamide group around 1.46 Å. researchgate.netmdpi.com
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet plausible data based on computational studies of analogous molecules.
| Parameter | Predicted Value |
|---|---|
| Thiophene C-S Bond Length | ~1.74 Å |
| Thiophene C=C Bond Length | ~1.38 Å |
| Formyl C=O Bond Length | ~1.21 Å |
| Sulfonyl S=O Bond Length | ~1.45 Å |
| Sulfonyl S-Cl Bond Length | ~2.08 Å |
| O=S=O Bond Angle | ~121° |
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical methods are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways involving this compound.
Transition State Characterization and Energy Barrier Calculations
Transition state theory is a cornerstone for understanding reaction kinetics, and computational chemistry provides the tools to locate transition state (TS) structures and calculate the associated energy barriers (activation energies). ox.ac.ukwikipedia.org For reactions involving this compound, such as nucleophilic substitution at the sulfonyl chloride group or electrophilic substitution on the thiophene ring, DFT methods can be used to model the geometry of the transition state. A key characteristic of a computationally identified TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. For instance, reactions that disrupt the aromaticity of the thiophene ring, such as cycloadditions, are computationally predicted to have high activation barriers. chemrxiv.org
Table 2: Representative Calculated Activation Energies for Reactions on Thiophene Systems This table shows typical energy ranges from computational studies on related reactions to illustrate the scale of activation barriers.
| Reaction Type | Typical Calculated Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic Aromatic Substitution (SNAr) on activated thiophenes | 15 - 25 |
| [4+2] Cycloaddition (Diels-Alder) | ~40 |
| Electrophilic Sulfonation (σ-complex formation) | 10 - 20 |
Computational Prediction of Reaction Intermediates
Beyond transition states, quantum chemical methods can predict the structure and stability of reaction intermediates. In electrophilic aromatic substitution reactions, a common pathway for aromatic compounds, the formation of a Wheland intermediate (or σ-complex) is often postulated. acs.orgnih.gov Computational models can confirm the existence of such intermediates, which are characterized as local minima on the potential energy surface. Similarly, for nucleophilic aromatic substitution (SNAr) reactions on the thiophene ring, the formation of a stable Meisenheimer adduct can be computationally investigated. nih.gov These calculations provide evidence for stepwise reaction mechanisms and help rationalize product distributions. nih.gov
Tautomeric Equilibria and Energetics of Related Aldehyde-Sulfonamide Systems
While this compound itself does not possess the functional groups for common tautomerism, its derivatives, particularly the corresponding sulfonamides (formed via reaction with primary or secondary amines), are subject to interesting tautomeric equilibria. The resulting molecules would be aldehyde-sulfonamide systems. Computational chemistry, especially DFT, is a powerful tool to investigate the energetics of these equilibria. patsnap.com
For a sulfonamide derived from this system, one could study the aldehyde-enol tautomerism of the formyl group, as well as the amide-imidol tautomerism within the sulfonamide moiety. researchgate.net By calculating the ground-state energies of each tautomer, often including corrections for zero-point vibrational energy and solvent effects (using models like the Polarizable Continuum Model, PCM), the relative stabilities can be determined. patsnap.commdpi.com These calculations can predict the equilibrium constant and the dominant tautomeric form under specific conditions. Studies on related sulfonamide systems have shown that the relative energies can be accurately predicted, often finding that specific tautomers are significantly more stable than others. researchgate.net
Table 3: Hypothetical Relative Energies of Tautomers in a 2-Formylthiophene-3-sulfonamide System This table illustrates how computational results on tautomeric equilibria are typically presented, based on findings in similar systems.
| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Aldehyde-Amide (Keto) | B3LYP/6-31+G(d,p) | 0.00 (Reference) | >99% |
| Enol-Amide | B3LYP/6-31+G(d,p) | +5.8 | <1% |
| Aldehyde-Imidol (Z-isomer) | B3LYP/6-31+G(d,p) | +3.2 | ~1% |
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap Investigations)
The electronic and optical properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational quantum chemistry provides direct access to the energies and spatial distributions of these orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.netresearchgate.net
For this compound, the strong electron-withdrawing substituents are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This effect is common in substituted thiophene systems. nih.govsid.ir The HOMO is typically localized over the π-system of the thiophene ring, while the LUMO may have significant contributions from the electron-deficient formyl and sulfonyl chloride groups. The precise value of the HOMO-LUMO gap can be calculated using various DFT functionals, with results benchmarked against higher-level methods for accuracy. nih.gov
Table 4: Comparison of Typical FMO Energies for Thiophene Systems This table provides representative energy values based on DFT calculations for thiophene and its derivatives to illustrate the effect of substitution.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Thiophene (unsubstituted) | -6.5 to -6.2 | -0.5 to -0.2 | ~6.0 |
| Thiophene with Electron-Withdrawing Groups | -7.5 to -7.0 | -3.0 to -2.5 | ~4.5 |
Prediction of Spectroscopic Signatures for Structural Assignment (Methodological Perspective)
A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital tool for structural verification alongside experimental analysis. libretexts.org Quantum chemical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra for a proposed molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each atom in the molecule. tau.ac.il These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS), which is also calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra can be instrumental in assigning peaks in the experimental spectrum and confirming the connectivity and conformation of the molecule. embl-hamburg.de
Table 5: Conceptual Comparison of Calculated vs. Experimental Vibrational Frequencies This table illustrates the methodological approach of comparing computed and experimental spectroscopic data for structural assignment.
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Formyl C=O Stretch | ~1690 | ~1720 | Confirms aldehyde group |
| Sulfonyl S=O Asymmetric Stretch | ~1380 | ~1410 | Confirms sulfonyl group |
| Sulfonyl S=O Symmetric Stretch | ~1180 | ~1205 | Confirms sulfonyl group |
| Thiophene Ring C-H Stretch | ~3100 | ~3150 | Confirms aromatic C-H |
Derivatization Strategies for Analytical Methodologies in Chemical Research
Utility as a Derivatization Reagent for Enhanced Detection
Derivatization in analytical chemistry is a technique used to convert an analyte into a product that is more suitable for a specific measurement method. This often involves improving the detectability of the analyte. For spectroscopic and mass spectrometric methods, this can be achieved by introducing moieties that enhance absorption, fluorescence, or ionization.
Strategies for Introducing Chromophores and Fluorophores for Spectroscopic Analysis
The introduction of a chromophore (a group that absorbs light) or a fluorophore (a group that emits light after absorption) can significantly enhance the sensitivity of UV-Vis absorption or fluorescence spectroscopy, respectively. Sulfonyl chlorides are known to react with a variety of functional groups, including amines, phenols, and alcohols, to form stable sulfonamides, sulfonate esters, and sulfonic acid anhydrides.
Theoretically, 2-Formylthiophene-3-sulfonyl chloride could be employed to introduce the 2-formylthiophene-3-sulfonyl moiety onto a target analyte. The thiophene (B33073) ring itself is a chromophore, and its derivatization with an analyte could potentially shift the absorption wavelength and/or increase the molar absorptivity of the analyte, thereby improving its detectability by UV-Vis spectroscopy.
For fluorescence analysis, the 2-formylthiophene-3-sulfonyl group is not an intrinsically strong fluorophore. However, its reaction with an analyte could potentially lead to the formation of a more complex, conjugated system that exhibits fluorescence. The formyl group, being an electron-withdrawing group, could also modulate the electronic properties of the thiophene ring and influence the spectroscopic properties of the resulting derivative.
Table 1: Potential Spectroscopic Properties of Derivatized Analytes
| Analyte Functional Group | Resulting Derivative | Potential Spectroscopic Enhancement |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | Enhanced UV absorption |
| Phenol | Sulfonate Ester | Shift in absorption wavelength |
This table is illustrative and based on the general reactivity of sulfonyl chlorides. Specific data for this compound is not available.
Application in Mass Spectrometry to Improve Ionization Efficiency
In mass spectrometry, derivatization can be used to improve the ionization efficiency of an analyte, leading to better sensitivity. For electrospray ionization (ESI), the introduction of a charged or easily chargeable group can enhance the signal. The sulfonyl group in this compound is highly electronegative and can help in stabilizing a negative charge, potentially improving detection in negative ion mode ESI-MS.
Furthermore, the thiophene ring could provide a site for fragmentation, leading to characteristic product ions in tandem mass spectrometry (MS/MS), which would be useful for structural elucidation and selective detection. The specific fragmentation pattern would depend on the nature of the analyte and the bond formed during derivatization.
Table 2: Potential Mass Spectrometry Enhancements
| Ionization Technique | Potential Benefit of Derivatization |
|---|---|
| Electrospray Ionization (ESI) | Improved ionization efficiency in negative ion mode |
This table represents theoretical benefits. Experimental data for this compound is not available.
Functional Group Interconversions for Enabling Analytical Characterization
Functional group interconversions are fundamental in organic synthesis and can also be applied in an analytical context to create derivatives that are more amenable to a particular analytical technique. The sulfonyl chloride group of this compound is a reactive handle that can be transformed into other functional groups. For instance, reaction with an amine-containing analyte would convert the sulfonyl chloride to a sulfonamide. This transformation changes the chemical properties of the analyte, such as its polarity, which can be advantageous for chromatographic separations prior to detection.
The formyl group on the thiophene ring also offers a site for further chemical modification. For example, it could be oxidized to a carboxylic acid or reduced to an alcohol. These transformations could be part of a multi-step derivatization strategy to introduce other functionalities for enhanced detection or separation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Future Research Directions and Unexplored Chemical Space
Development of Chemo- and Regioselective Synthesis of Complex Derivatives
The inherent reactivity of the two functional groups in 2-Formylthiophene-3-sulfonyl chloride—the electrophilic sulfonyl chloride and the nucleophilically susceptible formyl group—offers a foundation for the development of complex molecular architectures. A primary future direction lies in the chemo- and regioselective synthesis of derivatives, where reactions are precisely controlled to target one functional group over the other.
Research into the reactions of sulfonyl chlorides with various nucleophiles, such as amines and alcohols, has shown the potential for creating a diverse range of sulfonamides and sulfonate esters. Future investigations could focus on leveraging the electronic effects of the formyl group to modulate the reactivity of the sulfonyl chloride, potentially leading to novel selective transformations. For instance, the development of one-pot synthesis strategies, which have been successful for other thiophene (B33073) sulfonyl chlorides, could enhance efficiency and reduce waste by combining multiple reaction steps without isolating intermediates.
The formyl group, on the other hand, can be a gateway to a variety of condensation and addition reactions. Exploring its reactivity in the presence of the sulfonyl chloride moiety without unintended cross-reactivity is a key challenge. This could involve the use of advanced protecting group strategies or the fine-tuning of reaction conditions to achieve high selectivity. A deeper understanding of these selective pathways will be crucial for synthesizing complex heterocyclic systems derived from this versatile building block. researchgate.netrroij.com
Investigation of Catalytic Systems for Efficient Transformations
The use of catalytic systems to promote efficient and selective transformations of this compound is a promising area for future research. While the catalytic reduction of aromatic sulfonyl chlorides to their corresponding thiols using palladium catalysts has been reported, the application of such methods to thiophene-based sulfonyl chlorides, particularly those with additional functional groups, remains largely unexplored. taylorfrancis.com Investigating the compatibility of various catalysts with the dual functionality of the target molecule will be essential.
Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of thioethers from aryl sulfonyl chlorides through cross-coupling reactions. researchgate.net Applying these catalytic methods to this compound could lead to the development of novel C-S bond formation strategies, expanding the synthetic utility of this compound. Furthermore, the exploration of photocatalytic systems, which have been successfully used for the 1,2-thiosulfonylation of alkenes with sulfonyl chlorides, could offer milder and more sustainable reaction conditions. rsc.org
The development of catalysts that can selectively activate either the sulfonyl chloride or the formyl group would be a significant breakthrough. This could enable a wider range of transformations and the construction of more intricate molecular designs. Research in this area could focus on designing ligands that can tune the selectivity of metal catalysts or exploring organocatalysis as a complementary approach.
| Catalytic Approach | Potential Transformation of this compound | Reference |
| Palladium Catalysis | Reduction to 2-formylthiophene-3-thiol | taylorfrancis.com |
| Palladium Cross-Coupling | Synthesis of 3-thioethers of 2-formylthiophene | researchgate.net |
| Photocatalysis | Thiosulfonylation reactions | rsc.org |
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms governing the transformations of this compound is fundamental to developing more efficient and selective synthetic methods. Future research should employ a combination of experimental techniques and theoretical calculations to gain advanced mechanistic insights.
Kinetic studies, such as those performed on 2-thiophenesulfonyl chloride with anilines and in various solvent systems, can provide valuable data on reaction rates and the influence of substituents and solvents. sigmaaldrich.com Extending these studies to this compound would help elucidate the electronic impact of the formyl group on the reactivity of the sulfonyl chloride. The extended Grunwald-Winstein equation has been used to correlate solvolysis rates and understand solvent effects on the transition states of related compounds, a method that could be applied here.
Computational chemistry, including density functional theory (DFT) calculations, can be a powerful tool for modeling reaction pathways, transition states, and intermediates. By combining theoretical predictions with experimental observations, a more complete picture of the reaction mechanisms can be constructed. This synergistic approach will be invaluable for understanding the chemo- and regioselectivity observed in its reactions and for designing new synthetic strategies with predictable outcomes. Preliminary mechanistic studies on related reactions have supported radical-mediated pathways under certain conditions, a possibility that warrants investigation for this compound. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity
In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. tdl.orgresearchgate.net
The synthesis of sulfonyl chlorides has traditionally involved reagents like thionyl chloride or chlorosulfonic acid, which can be harsh and generate significant waste. Green alternatives, such as the oxyhalogenation of thiols and disulfides using reagents like oxone in water, have been developed for other sulfonyl chlorides and could be adapted for the synthesis of thiophene-based derivatives. rsc.org Similarly, the synthesis of halogenated thiophenes using sodium halides as an electrophilic halogen source in environmentally friendly solvents like ethanol (B145695) represents a greener approach that could be explored. nih.gov
| Green Chemistry Principle | Application to this compound | Reference |
| Use of Safer Solvents | Employing water or ethanol in synthesis and reactions | rsc.orgnih.gov |
| Atom Economy | Development of one-pot and multicomponent reactions | |
| Catalysis | Use of recyclable catalysts to reduce waste | researchgate.netrsc.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis | tdl.org |
Q & A
Q. Basic
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions.
- Storage : Keep in airtight, moisture-free containers at –20°C to prevent decomposition.
- Spill management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .
How does the electronic nature of the thiophene ring influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
Advanced
The electron-withdrawing formyl group at the 2-position increases the electrophilicity of the sulfonyl chloride by destabilizing the thiophene ring’s aromatic system. This enhances reactivity toward soft nucleophiles (e.g., thiols, amines) but may promote hydrolysis in aqueous environments. Computational studies (e.g., NBO analysis) can quantify charge distribution, guiding solvent selection (e.g., polar aprotic solvents like DMF stabilize transition states) .
What strategies can stabilize this compound during storage and reactions?
Q. Advanced
- Stabilizing agents : Add molecular sieves (3Å) to absorb moisture.
- Low-temperature synthesis : Conduct reactions below 0°C to suppress decomposition.
- Inert atmosphere : Use argon or nitrogen to minimize oxidation.
- Derivatization : Convert to sulfonamides or sulfonate esters for long-term storage, then regenerate the sulfonyl chloride as needed .
How can researchers validate the biological activity of derivatives synthesized from this compound?
Q. Advanced
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) using purified targets.
- Cell-based studies : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects (flow cytometry for apoptosis).
- Structure-activity relationship (SAR) : Systematically modify the formyl or sulfonyl groups and correlate changes with bioactivity. Contradictory results across studies may arise from differences in cell lines or assay protocols, necessitating meta-analyses of published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

